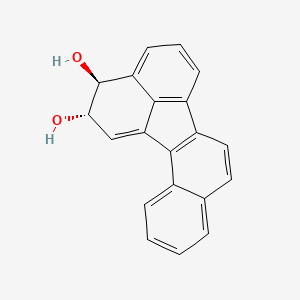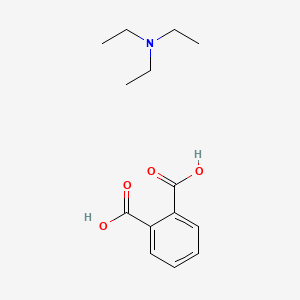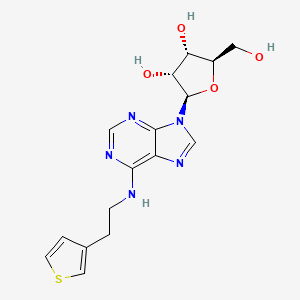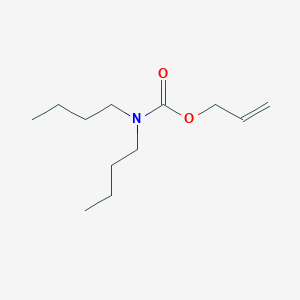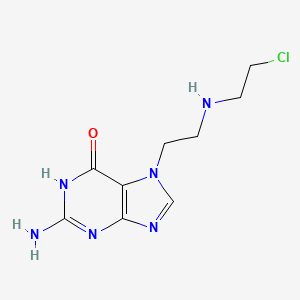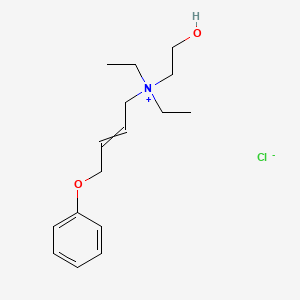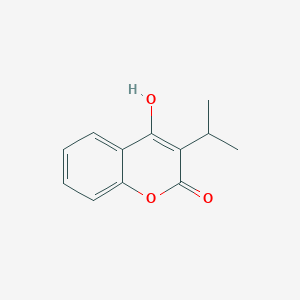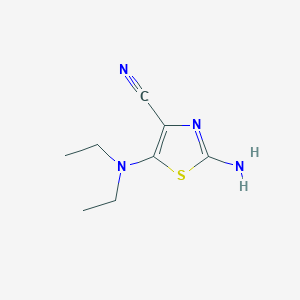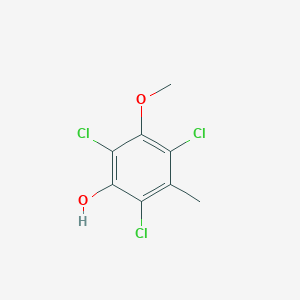![molecular formula C23H32N2O2S B14334487 N,N'-Bis[4-(pentyloxy)phenyl]thiourea CAS No. 102753-69-5](/img/structure/B14334487.png)
N,N'-Bis[4-(pentyloxy)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[4-(pentyloxy)phenyl]thiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This particular compound features two 4-(pentyloxy)phenyl groups attached to the nitrogen atoms, making it a symmetrical molecule. Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(pentyloxy)phenyl]thiourea typically involves the reaction of 4-(pentyloxy)aniline with thiophosgene or a similar thiocarbonyl source. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve 4-(pentyloxy)aniline in an organic solvent.
Step 2: Add thiophosgene dropwise to the solution while maintaining the temperature.
Step 3: Reflux the reaction mixture for several hours.
Step 4: Cool the reaction mixture and filter the precipitated product.
Step 5: Purify the product by recrystallization.
Industrial Production Methods
Industrial production of N,N’-Bis[4-(pentyloxy)phenyl]thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative thiocarbonyl sources and greener solvents may be employed to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis[4-(pentyloxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[4-(pentyloxy)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of N,N’-Bis[4-(pentyloxy)phenyl]thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiocarbonyl group can form strong hydrogen bonds with biological macromolecules, while the phenyl groups can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
N-phenylthiourea: Commonly used in biological studies and as a reagent in organic synthesis.
Uniqueness
N,N’-Bis[4-(pentyloxy)phenyl]thiourea is unique due to the presence of pentyloxy groups, which enhance its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties.
Eigenschaften
CAS-Nummer |
102753-69-5 |
|---|---|
Molekularformel |
C23H32N2O2S |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
1,3-bis(4-pentoxyphenyl)thiourea |
InChI |
InChI=1S/C23H32N2O2S/c1-3-5-7-17-26-21-13-9-19(10-14-21)24-23(28)25-20-11-15-22(16-12-20)27-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3,(H2,24,25,28) |
InChI-Schlüssel |
WUVOFFXQCSUATQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


